trans-Khellactone
Description
Contextualization within Furanocoumarins and Pyrano-Coumarins
Coumarins are a broad class of naturally occurring compounds characterized by a benzopyran-2-one structure. mdpi.comnih.gov Within this class, furanocoumarins and pyranocoumarins represent significant subclasses, distinguished by the fusion of either a furan (B31954) ring or a pyran ring, respectively, to the coumarin (B35378) core. mdpi.comwikipedia.orgwikipedia.orgmdpi.com Furanocoumarins, such as psoralen (B192213) and angelicin, consist of a furan ring fused to the coumarin structure. wikipedia.org Pyrano-coumarins, on the other hand, feature a pyran ring fused to the coumarin. mdpi.comwikipedia.org These pyranocoumarins can be further classified based on the position of the pyran ring fusion, resulting in linear, angular, and condensed forms. mdpi.commdpi.com trans-Khellactone belongs to the angular pyranocoumarins, specifically those with a 7,8-position fusion of the pyran ring. mdpi.commdpi.com These compounds are predominantly found in plants belonging to the Apiaceae and Rutaceae families. mdpi.comwikipedia.orgmdpi.com Khellactone (B107364) itself is related to khellin (B1673630), a natural furanochromone found in Ammi visnaga. ontosight.ai
Stereochemical Significance of trans Isomerism
Stereochemistry, the study of the spatial arrangement of atoms within molecules, is crucial in understanding the properties and biological activities of chemical compounds. libretexts.org Isomers are molecules with the same molecular formula but different arrangements of atoms. libretexts.org Stereoisomers are isomers that have the same connectivity but differ in the spatial orientation of their atoms. libretexts.org
This compound is a stereoisomer of khellactone, specifically referring to the trans configuration at certain stereocenters within the molecule's pyran ring. ncats.iomdpi.comiaea.org The presence of chiral centers, typically carbon atoms bonded to four different groups, gives rise to stereoisomers like enantiomers and diastereomers. savemyexams.com In the context of cyclic structures like the pyran ring in khellactone, cis-trans isomerism (also known as geometric isomerism) can occur when there are substituents on different carbons of the ring that can be on the same side (cis) or opposite sides (trans) relative to the plane of the ring. libretexts.orgsavemyexams.com
The trans isomerism in this compound implies a specific spatial arrangement of the hydroxyl groups at the 9 and 10 positions of the pyran ring. This particular configuration is distinct from the cis isomer (cis-khellactone), where these groups are oriented differently. researchgate.netmdpi.com The stereochemical differences between cis and trans isomers can lead to variations in their physical properties, chemical reactivity, and importantly, their interactions with biological targets, influencing their observed biological activities. libretexts.org Research highlights the importance of determining the absolute configuration of these stereocenters, as seen in studies detailing the synthesis of (+)-(3'S,4'R)-trans-khellactone. researchgate.netacs.org
Overview of Contemporary Research Trajectories
Contemporary academic research on this compound and its derivatives is exploring various potential biological activities. Studies have investigated the compound's presence and derivatives in various plant species, particularly within the Apiaceae family, such as Peucedanum and Phlojodicarpus. mdpi.commdpi.comtargetmol.com
Research findings indicate that khellactone derivatives, including those with the khellactone core, exhibit a range of biological effects. For instance, certain khellactone derivatives have shown anti-cancer activity, demonstrating the ability to suppress the growth of tumor cells. chemfaces.comoncotarget.com Studies have also explored their potential in modulating inflammatory responses, with some khellactone-type coumarins showing anti-inflammatory properties. researchgate.netmdpi.com The antiplasmodial activities of certain khellactone isomers have also been reported. chemfaces.com
Furthermore, research delves into the synthesis of this compound and its analogs, including enantioselective total synthesis, to obtain specific stereoisomers for biological evaluation. researchgate.netacs.org This synthetic work is crucial for providing sufficient quantities of pure compounds and for structure-activity relationship studies. Analytical methods, such as HPLC-DAD-ESI-QQQ-MS/MS and LC-MS/MS, are employed to identify and quantify khellactone derivatives in plant extracts and biological samples, facilitating pharmacokinetic studies. mdpi.commdpi.comresearchgate.netmdpi.com
Specific research findings on khellactone derivatives include:
Inhibition of triacylglycerol accumulation in preadipocytes by dihydrosamidin (B1219024) (khellactone 3'-O-isovaleryl-4'-O-acetyl ester). mdpi.com
Antitumor activity against LLC mouse lung carcinoma and NCI-H460 human lung carcinoma xenografts by Khellactone (compound 3). chemfaces.com
Antiplasmodial activity of (+)-4'-cis-khellactone and (+)-3'-cis-khellactone against Plasmodium falciparum. chemfaces.com
These research trajectories underscore the ongoing interest in this compound and its related compounds as a source of potential lead molecules for various therapeutic applications, driven by their diverse biological activities and the need to understand the role of stereochemistry in their function.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQUNNSKMWIKJ-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15575-68-5, 23458-04-0 | |
| Record name | Khellactone, trans-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Khellactone, trans-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KHELLACTONE, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SSV9BI4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KHELLACTONE, TRANS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ6HK1AGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation Methodologies
Plant Sources and Phylogenetic Distribution
Trans-khellactone and its derivatives are characteristic secondary metabolites of several genera within the Apiaceae (or Umbelliferae) family. wikipedia.orgnaturespot.org This phylogenetic clustering suggests a common biosynthetic pathway for khellactone-type coumarins within this plant family. The compound is predominantly found in the roots, rhizomes, and fruits of these plants.
Ammi visnaga L., commonly known as khella or toothpick weed, is a well-documented source of various coumarin (B35378) compounds. The fruits of this plant are particularly rich in related furanochromones like khellin (B1673630) and visnagin. mdpi.comnih.gov While these are often the primary focus of research, the plant also serves as a source for the khellactone (B107364) nucleus, which is a precursor or derivative of these more complex molecules.
The genus Peucedanum is a significant source of khellactone derivatives. The roots of Peucedanum japonicum Thunb. have been shown to contain a variety of pyranocoumarins, including khellactones. mdpi.com Similarly, the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine, are known to contain these compounds. researchgate.net Research has focused on these species for the isolation and characterization of various khellactone esters.
Various species of the genus Angelica are known to produce khellactones. Specifically, cis-khellactone has been isolated from the chloroform-soluble fraction of the rhizomes of Angelica amurensis. nih.gov The roots of Angelica purpuraefolia are also a notable source, from which khellactone has been isolated as a major compound. nih.gov
Phlojodicarpus sibiricus is a member of the Apiaceae family recognized as a rich source of angular pyranocoumarins. nih.gov Both the roots and aerial parts of this plant contain khellactone and a diverse array of its ester derivatives. mdpi.comscite.aiscispace.com Studies have identified over 20 different khellactone derivatives in the roots of this species, highlighting its importance as a natural source. mdpi.com
The genus Seseli, another member of the Apiaceae family, is known for its production of coumarins. mdpi.com While research on specific this compound content is ongoing across the many species of this genus, the established presence of pyranocoumarins within Seseli makes it a relevant phylogenetic source.
Table 1: Plant Sources of this compound and its Derivatives ```html
Advanced Extraction and Purification Techniques
Solvent Extraction Protocols (e.g., Ethanol Extraction)
The initial step in isolating this compound from its plant matrix is typically solvent extraction. This process leverages the solubility of the target compound in specific organic solvents to draw it out from the pulverized plant material.
A common protocol involves reflux extraction with methanol (B129727). mdpi.com For instance, dried and pulverized roots of P. praeruptorum are repeatedly extracted with methanol under reflux. The resulting methanol extract, which contains a crude mixture of various compounds including khellactones, is then concentrated under vacuum. mdpi.com
Following the initial extraction, a liquid-liquid partitioning procedure is often employed to fractionate the crude extract based on polarity. The concentrated extract is dissolved in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol. mdpi.comnih.gov This separates the components into different fractions. Khellactone derivatives like praeruptorins are typically found in the less polar ethyl acetate fraction. nih.gov
Table 1: Example of a Solvent Extraction and Partitioning Protocol for P. praeruptorum Roots
| Step | Procedure | Outcome |
| 1. Extraction | Pulverized dried roots (1.0 kg) are extracted three times with methanol (5 L) under reflux. | A crude methanol extract (273 g) is obtained after evaporation. mdpi.com |
| 2. Partitioning | The methanol extract is dissolved in water and partitioned sequentially with ethyl acetate and n-butanol. | Three distinct fractions are generated: Ethyl Acetate-soluble (Fraction A), n-butanol-soluble (Fraction B), and water-soluble (Fraction C). mdpi.com |
| 3. Concentration | Each fraction is concentrated under reduced pressure. | The fractions are ready for further chromatographic separation. mdpi.com |
Chromatographic Separation Methods
Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a mixture. nih.gov For the isolation of this compound, several chromatographic methods are employed, often in succession, to achieve high purity.
Open column chromatography is a common and traditional method used for the large-scale separation of compounds from plant extracts. researchgate.net In this technique, a solid stationary phase, such as silica (B1680970) gel or alumina, is packed into a vertical glass column. The crude or partially purified extract is loaded onto the top of the column, and a liquid mobile phase (eluent) is passed through the column. researchgate.netyoutube.com Components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, thus enabling separation. youtube.com This method is often used as an initial purification step to separate the main fractions of the extract before more advanced purification. researchgate.netmtu.edu
Silica gel is a highly porous form of silicon dioxide that serves as a polar stationary phase in chromatography. youtube.comteledynelabs.com Its large surface area and strong affinity for polar molecules make it highly effective for separating compounds with different polarities. teledynelabs.comnih.gov
In the context of khellactone isolation, silica gel column chromatography is a crucial step. nih.gov The ethyl acetate fraction obtained from solvent partitioning is often subjected to a silica gel column. nih.gov A non-polar solvent system, such as a mixture of toluene (B28343) and ethyl acetate, is used as the mobile phase. nih.gov As the mobile phase moves through the column, the less polar compounds travel faster, while more polar compounds are retained more strongly by the silica gel, leading to their separation. By systematically collecting the eluent in different fractions, compounds like praeruptorins (khellactone derivatives) can be isolated. nih.gov
Table 2: Key Parameters in Silica Gel Chromatography for Khellactone Isolation
| Parameter | Description | Role in Separation |
| Stationary Phase | Silica Gel | A polar adsorbent that interacts with compounds based on their polarity. teledynelabs.com |
| Mobile Phase | A solvent or mixture of solvents (e.g., Toluene/Ethyl Acetate) | Carries the sample through the column; its polarity can be adjusted to control the elution speed of compounds. nih.gov |
| Principle | Adsorption | Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. youtube.com |
Preparative chromatography is used to purify sufficient quantities of a substance for further use, rather than for analytical purposes. High-Performance Liquid Chromatography (HPLC) is a powerful preparative technique. taylorfrancis.com In preparative HPLC, a sample mixture is passed through a column containing a stationary phase under high pressure with a liquid mobile phase. This allows for high-resolution separations of complex mixtures. The goal is to isolate one or more components of the mixture in a pure form. nih.gov
Single-Column Recycling Methodologies
The separation of structurally similar isomers, such as different khellactone-type coumarins, can be particularly challenging with conventional chromatographic methods. cabidigitallibrary.org Single-column recycling high-performance liquid chromatography (R-HPLC) is an advanced strategy developed to enhance the separation efficiency for these difficult-to-separate compounds. cabidigitallibrary.org
In this technique, the eluent containing the partially separated compounds is not collected after passing through the detector. Instead, it is recycled back to the inlet of the same column for another pass. chromatographyonline.com This process effectively increases the column length and the number of theoretical plates, thereby improving the resolution between closely eluting peaks. chromatographyonline.comhplctools.com This method is advantageous as it can achieve the same amount of purified product as conventional systems but with simpler operation, increased efficiency, and reduced cost. cabidigitallibrary.org Using R-HPLC, isomeric khellactone coumarins have been successfully isolated from Peucedanum japonicum with purities greater than 98%. cabidigitallibrary.org
Biosynthetic Pathways and Enzymatic Mechanisms
Proposed Biosynthetic Routes to the Khellactone (B107364) Skeleton
The khellactone skeleton is a type of angular pyranocoumarin (B1669404), meaning it has a pyran ring fused to a coumarin (B35378) core in an angular fashion nih.gov. The biosynthesis of coumarins typically begins with derivatives of cinnamic acid, which are then modified and cyclized. Pyranocoumarins, including the khellactone type, are thought to be formed through the prenylation of a coumarin precursor, followed by cyclization to form the pyran ring. For instance, umbelliferone, a simple coumarin, can undergo prenylation and subsequent enzymatic cyclization to yield pyranocoumarins like seselin (B192379), which is structurally related to khellactone researchgate.net. Studies in Peucedanum praeruptorum have investigated genes potentially involved in coumarin biosynthesis, including those related to prenylation, hydroxylation, and cyclization steps necessary for the formation of compounds like khellactone frontiersin.org. While the exact sequence of events leading specifically to the trans-khellactone stereochemistry is not fully detailed in the search results, the general framework involves the modification of a coumarin precursor and the formation of the pyran ring through enzymatic catalysis.
Enzymatic Pyran Ring Formation Pathways
The enzymatic formation of the pyran ring in natural products can occur through several distinct mechanisms acs.orgsjtu.edu.cn. Two notable pathways that have been investigated in the biosynthesis of various pyran-containing compounds are epoxidation of olefin substrates followed by epoxide hydrolase-catalyzed ring opening, and pyran synthase-catalyzed oxa-Michael addition acs.orgsjtu.edu.cn.
Epoxidation of Olefin Substrates Followed by Epoxide Hydrolase-Catalyzed Ring Opening
One mechanism for enzymatic pyran ring formation involves the initial epoxidation of an olefinic precursor acs.orgsjtu.edu.cn. This epoxidation is often catalyzed by monooxygenases, such as flavin-dependent monooxygenases like XimD in the biosynthesis of xiamenmycins acs.orgresearchgate.net. The resulting epoxide intermediate can then undergo ring opening catalyzed by an epoxide hydrolase or cyclase acs.orgsjtu.edu.cnresearchgate.net. This epoxide opening can be followed by an intramolecular cyclization reaction, leading to the formation of the pyran ring. In some cases, the epoxide may first be hydrolyzed to form a diol, which then undergoes cyclization acs.org. Enzymes from the MonB family of epoxide hydrolases/cyclases have been implicated in this type of pyran ring formation in the biosynthesis of polyether ionophores like salinomycin (B1681400) nih.govnih.gov. For example, the enzyme SalBIII from the salinomycin biosynthetic pathway, initially annotated as an epoxide hydrolase/cyclase, has been shown to catalyze pyran ring formation nih.govnih.gov.
Pyran Synthase-Catalyzed Oxa-Michael Addition
Another enzymatic strategy for constructing pyran rings is through an oxa-Michael addition reaction, catalyzed by enzymes often referred to as pyran synthases or cyclases acs.orgsjtu.edu.cnuni-hannover.de. This mechanism typically involves the nucleophilic attack of a hydroxyl group onto an activated alkene (an α,β-unsaturated carbonyl or thioester) uni-hannover.debeilstein-journals.org. This intramolecular cyclization forms the six-membered pyran ring. Examples of enzymes catalyzing oxa-Michael additions in natural product biosynthesis include certain dehydratase domains within polyketide synthases, such as AmbDH3 from the ambruticin (B1664839) biosynthetic pathway researchgate.netuni-hannover.debeilstein-journals.org. AmbDH3 has been characterized as a bifunctional enzyme possessing both dehydratase and cyclase activity, catalyzing an intramolecular oxa-Michael addition to form a pyran ring researchgate.netuni-hannover.de. This type of reaction can establish new stereocenters during the cyclization process beilstein-journals.org.
While these mechanisms for pyran ring formation have been observed in the biosynthesis of various natural products, specific enzymatic evidence directly linking them to the formation of the trans configuration in this compound requires further dedicated research on the biosynthetic genes and enzymes from this compound producing organisms.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for trans-Khellactone Enantiomers
The total synthesis of enantiomerically pure this compound has been a key objective in synthetic organic chemistry. Various strategies have been developed, primarily focusing on establishing the correct stereochemistry at the C-3' and C-4' positions of the dihydropyran ring.
Highly Enantioselective Synthesis Methods
Achieving high enantiomeric excess (ee) is crucial for synthesizing biologically active this compound enantiomers. Several methods employing asymmetric catalysis have proven effective.
The asymmetric epoxidation of seselin (B192379) derivatives represents another effective strategy for the enantioselective synthesis of this compound. Seselin, a naturally occurring pyranocoumarin (B1669404), serves as a suitable precursor. nih.govwikidata.orguni.lu The asymmetric epoxidation of seselin can be a pivotal step, followed by ring-opening of the resulting epoxide to furnish this compound. nih.govwikidata.org Tetraphenylphosphonium (B101447) monoperoxysulfate (TPPP) has been identified as a suitable stoichiometric oxidant for this asymmetric epoxidation reaction, particularly in non-aqueous solvents where it exhibits higher solubility compared to other oxidants like Oxone. uni.lu
Organocatalysis, particularly the use of chiral iminium salts, has been successfully applied to the asymmetric epoxidation of alkenes, including those relevant to this compound synthesis. wikidata.orgfishersci.cacdutcm.edu.cnbadd-cao.netcdutcm.edu.cnnih.govchem960.comnih.gov These systems offer advantages such as being metal-free and often operating under milder conditions. Chiral iminium salt catalysts derived from sources like dihydroisoquinoline have been employed to achieve high enantioselectivities in the epoxidation of chromene-type structures, which are related to the core of this compound. cdutcm.edu.cncdutcm.edu.cnnih.gov Various oxidants, including TPPP, sodium hypochlorite (B82951), and electrochemically-generated oxidants, can be utilized in these organocatalytic asymmetric epoxidation reactions. uni.lubadd-cao.netcdutcm.edu.cn
Regioselective Synthesis Methods
While the primary focus for this compound synthesis often lies in achieving enantioselectivity, regioselective methods are fundamental for constructing the pyranocoumarin framework. The formation of the fused furan (B31954) and coumarin (B35378) rings with the correct connectivity is essential. Regioselective approaches to pyranocoumarins, including those structurally related to khellactone (B107364), have been explored. For instance, regioselective synthesis of pyrano[3,2-c]coumarins can be achieved through reactions involving 4-hydroxycoumarin (B602359). targetmol.com Another approach involves the synthesis of pyranocoumarins from 2H-pyrans, providing access to compounds like cis-khellactone and seselin through concise routes. These methods highlight the importance of controlling the regiochemistry during the cyclization and annulation steps to form the desired pyranocoumarin skeleton.
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives is actively pursued to explore their structure-activity relationships and potential therapeutic applications. Modifications to the basic this compound structure can lead to compounds with altered biological profiles. Research in this area has involved synthesizing derivatives with variations at different positions, particularly on the dihydropyran ring (C-3' and C-4') and the coumarin core. Examples include the synthesis of cis-khellactone derivatives and dihydroseselin (B1632921) analogues, which have been evaluated for various biological activities, including anti-HIV activity. These synthetic efforts contribute to understanding how structural changes influence the properties of khellactone-type compounds.
Acyl Derivatives at C-3′ and C-4′ Positions
Acylation of the hydroxyl groups at the C-3′ and C-4′ positions is a common derivatization strategy for khellactone and its analogues. These ester derivatives can be synthesized by reacting khellactone with various acylating agents, such as acid chlorides or carboxylic acids in the presence of coupling agents. [Search 1: 31] The nature of the acyl group introduced at these positions can significantly influence the physical and biological properties of the resulting compounds.
Research on khellactone derivatives has identified various acyl esters at the C-3′ and C-4′ positions. For instance, khellactone 3′,4′-di-O-isobutyroyl ester has been identified. [Search 1: 31] The identification of these acyl groups can be achieved using spectroscopic methods such as NMR and mass spectrometry. In mass spectrometry, the fragmentation patterns, particularly in ESI-MS/MS, can reveal the successive loss of acyl moieties from the C-3′ and C-4′ positions. [Search 1: 31, 35]
Methyl and Methoxy (B1213986) O-Ethers at C-3′ and C-4′ Positions
O-ether derivatives of khellactone at the C-3′ and C-4′ positions have also been explored. These derivatives involve the replacement of the hydroxyl hydrogen with an alkyl or methyl group, resulting in ether linkages. [Search 1: 31] The synthesis of such ethers typically involves alkylation reactions. While specific details on the synthesis of methyl and methoxy O-ethers of this compound at these positions are less extensively documented in the provided search results compared to acyl derivatives, the presence of hydroxyl groups at C-3′ and C-4′ in the khellactone structure allows for such modifications. Studies on khellactone derivatives from natural sources have reported O-ethers at these positions. [Search 1: 31]
Dicamphanoyl-khellactone (DCK) Analogues
Dicamphanoyl-khellactone (DCK), specifically the (3′R,4′R)-di-O-(S)-camphanoyl-(+)-cis-khellactone isomer, is a well-studied derivative of khellactone, primarily synthesized from cis-khellactone and (S)-(-)-camphanoyl chloride. [Search 1: 1, 9, 10, 11, 13, 15, 16, 17, 19, 20, 24, 25, 26, 30, 33; Search 2: 7, 8, 11, 13] While the outline places this section under the subject of "this compound," the available research predominantly discusses DCK analogues derived from the cis isomer. The synthesis and derivatization of DCK analogues have been extensively investigated to explore their properties.
The synthesis of DCK analogues often begins with the khellactone core (typically the cis isomer) and involves esterification with (S)-(-)-camphanoyl chloride. [Search 1: 14; Search 2: 1, 2, 3, 4, 6] Further modifications are then made to the khellactone skeleton, particularly on the coumarin ring.
Monosubstituted DCK Derivatives
A series of monosubstituted DCK derivatives have been synthesized to investigate the impact of substituents at different positions on the coumarin ring. These include isomeric monomethoxy and monomethyl analogues, as well as other alkyl/aryl-substituted derivatives. [Search 1: 9, 10, 11, 22; Search 2: 7] The synthesis of methyl-substituted DCK analogues, for example, has been achieved through asymmetrically synthesized routes starting from methylated 7-hydroxycoumarin derivatives, followed by steps including Claisen rearrangement, asymmetric dihydroxylation, and esterification with (S)-(-)-camphanoyl chloride. [Search 1: 14]
Research findings on monosubstituted DCK analogues have provided insights into the structure-activity relationships. For instance, 3-methyl-, 4-methyl-, and 5-methyl-DCK have shown potent activity in biological assays. [Search 1: 9, 10; Search 2: 7]
Disubstituted DCK Analogues
In addition to monosubstituted derivatives, disubstituted DCK analogues have also been synthesized and evaluated. These compounds feature two substituents on the coumarin ring. [Search 1: 11, 15, 16, 20; Search 2: 8] The synthesis of these analogues involves introducing two different groups onto the khellactone core before or after the formation of the DCK structure.
Studies on disubstituted DCK analogues have identified compounds with notable properties. For example, 5-methoxy-4-methyl DCK has been reported as a promising compound in certain biological evaluations. [Search 1: 11, 15, 16; Search 2: 8] However, the position and nature of the substituents are crucial, as some disubstituted analogues have shown lower activity compared to DCK. [Search 1: 15]
Lactam Analogues
Lactam analogues of DCK represent a structural modification where a nitrogen atom is incorporated into the ring system, typically replacing an oxygen in the pyranocoumarin structure, forming a lactam ring. [Search 1: 8, 21, 29, 32; Search 2: 11] The synthesis of DCK lactam analogues involves distinct synthetic procedures to construct the nitrogen-containing heterocyclic system fused to the coumarin core, while retaining the dicamphanoyl substitution at the 3′ and 4′ positions (or equivalent positions in the modified ring).
Research on DCK lactam analogues has included the synthesis and evaluation of compounds such as 4-methyl-DCK lactam. [Search 1: 8; Search 2: 11]
Hydroxymethylated Derivatives
Hydroxymethylated DCK derivatives are characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to the khellactone skeleton, usually on the coumarin ring. [Search 1: 1, 17, 25, 30; Search 2: 13] This modification is often explored to improve properties such as water solubility. The synthesis of these derivatives can involve reactions like bromomethylation followed by displacement with acetate (B1210297) and subsequent hydrolysis, or other methods for introducing the hydroxymethyl group. [Search 1: 1]
Studies have reported the synthesis and evaluation of hydroxymethylated DCK analogues, such as 3-hydroxymethyl-4-methyl-DCK. [Search 1: 1, 17, 25; Search 2: 13] These derivatives have been synthesized to enhance properties like water solubility and oral bioavailability, although their potency compared to the parent DCK or other analogues can vary. [Search 1: 17, 25]
Here is a summary of some reported synthesis and derivatization findings:
| Derivative Type | Key Structural Modification(s) | Example Compounds Mentioned | Synthesis Approach Highlights |
| Acyl Derivatives at C-3′, C-4′ | Ester linkage at C-3′ and/or C-4′ | Khellactone 3′,4′-di-O-isobutyroyl ester | Reaction with acylating agents; identified by MS fragmentation. [Search 1: 31, 35] |
| Methyl and Methoxy O-Ethers at C-3′, C-4′ | Ether linkage at C-3′ and/or C-4′ | O-ethers of khellactone | Alkylation reactions. [Search 1: 31] |
| Monosubstituted DCK Analogues | Single substituent on coumarin ring | 3-methyl-DCK, 4-methyl-DCK, 5-methyl-DCK, monomethoxy DCKs | Asymmetric synthesis from substituted 7-hydroxycoumarins, esterification with camphanoyl chloride. [Search 1: 9, 10, 14; Search 2: 7] |
| Disubstituted DCK Analogues | Two substituents on coumarin ring | 5-methoxy-4-methyl DCK | Synthesis involving introduction of two substituents. [Search 1: 11, 15, 16; Search 2: 8] |
| Lactam Analogues | Nitrogen incorporated into ring system | 4-methyl-DCK lactam | Specific procedures for constructing the lactam ring. [Search 1: 8, 21; Search 2: 11] |
| Hydroxymethylated DCK Derivatives | Hydroxymethyl group on coumarin ring | 3-hydroxymethyl-4-methyl-DCK | Bromomethylation, displacement, hydrolysis. [Search 1: 1, 17, 25] |
Fused 4H-Pyran Derivatives
The synthesis of fused 4H-pyran derivatives, including pyrano[3,2-c]chromenones, represents a significant area in the chemistry of khellactone analogues. Methods for synthesizing fused 4H-pyran derivatives often involve cascade reactions. For instance, the synthesis of dihydropyrano[2,3-c]pyrazole and pyrano[3,2-c]chromenone derivatives has been achieved through reactions involving 3-methyl-1-phenyl-5-pyrazolone or 4-hydroxycoumarin with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) under thermal heating. These reactions typically involve a sequence of Knoevenagel condensation, Michael addition, O-cyclization, and elimination steps. targetmol.com Another approach to fused pyran derivatives, such as 4H-chromenes and pyrano[3,4-c]pyrans, involves domino aldol-type reactions and hetero Diels-Alder reactions. cmdm.tw These can be generated in situ from precursors like 7-O-prenyl derivatives of 8-formyl-2,3-disubstituted chromenones with resorcinols or naphthols. cmdm.tw The synthesis of 4H-pyrans and pyrano[2,3-c]pyrazole derivatives can also be achieved via one-pot, tandem cascade Knoevenagel condensation/Michael addition and cyclization reactions of aryl aldehydes, malononitrile, and β-ketoesters in the presence of a base catalyst like piperidine (B6355638) or triethylamine.
Bridged Bicyclic Lactones
The synthesis of bridged bicyclic lactones, while not directly described as a derivatization of this compound in the provided results, is a relevant area in the synthesis of complex lactone structures. Chiral bridged [2.2.1] bicyclic lactones are considered privileged structural units in pharmaceutics and natural products. Synthetic methods for these compounds include Rh-catalyzed asymmetric hydroformylation followed by intramolecular cyclization and pyridinium (B92312) chlorochromate (PCC) oxidation. Another method involves iodolactonization. These strategies focus on constructing the bridged bicyclic lactone core, which may be present in or related to certain khellactone-like structures.
Chalcone-Based Pyranocoumarin Derivatives
Chalcone-based pyranocoumarin derivatives are hybrid compounds combining features of both chalcones and coumarins. An efficient route for the synthesis of highly functionalized chalcone-based pyranocoumarins involves iodine-promoted Michael addition followed by cyclization of 4-hydroxycoumarins. targetmol.com The synthesis of coumarin-chalcone hybrid compounds has also been reported through methodologies involving the reaction of coumarin-6-sulfonyl chloride with amino-chalcone derivatives. These chalcone-bearing coumarins can be obtained from intermediates prepared via Claisen-Schmidt condensation between aminoacetophenone and various aryl aldehydes. The resulting coumarin-chalcone hybrids can fix the trans-conformation of the chalcone (B49325) scaffold by sharing the double bond of the pyran ring of the coumarin nucleus.
Catalyst Systems in Synthesis
Various catalyst systems are employed to facilitate the synthesis of this compound analogues and related coumarin derivatives, offering advantages in terms of efficiency, yield, and environmental impact.
Silica (B1680970) Tungstic Acid (STA)
Silica Tungstic Acid (STA), a heteropoly acid dispersed on silica gel, has been identified as an efficient and reusable solid acid catalyst. STA has been utilized in the synthesis of coumarins via the Pechmann reaction, which involves the condensation of phenols with β-keto esters under acidic conditions. Furthermore, STA has been employed in three-component reactions for the synthesis of khellactone analogues. STA is characterized as an eco-friendly catalyst.
Sodium Hydrogen Phosphate (Na2HPO4)
Sodium Hydrogen Phosphate (Na2HPO4) acts as a basic catalyst in the synthesis of khellactone analogues. It is specifically used in three-component reactions involving coumarins synthesized via the STA-catalyzed Pechmann reaction, aromatic aldehydes, and malononitrile, leading to potentially anti-HIV active khellactone analogues.
FeCl3 Catalysis
Ferric chloride (FeCl3) and its hydrated form (FeCl3·6H2O) serve as Lewis acid catalysts in various organic transformations relevant to coumarin and pyranocoumarin synthesis. FeCl3·6H2O has been used to catalyze three-component reactions involving aminocoumarins, benzaldehyde, and phenylacetylene (B144264) for the synthesis of fused pyridocoumarins and pyranocoumarin derivatives. FeCl3 catalysis has also been explored in the synthesis of other heterocyclic compounds, such as benzimidazoles and dihydropyrimidinones, demonstrating its utility as a versatile Lewis acid catalyst in constructing diverse ring systems. Polymer-supported ferric chloride has also been developed as a recyclable heterogeneous catalyst.
Molecular Iodine Promotion
Molecular iodine (I₂) has been demonstrated as an effective promoter in various organic transformations, particularly in cyclization reactions relevant to the synthesis of coumarin derivatives, including pyranocoumarins which share structural features with khellactones. Molecular iodine can act as a mild Lewis acid, activating substrates and facilitating key bond-forming events.
Research has shown the utility of iodine promotion in the regioselective synthesis of highly functionalized chalcone-based pyranocoumarin derivatives. This process typically involves a Michael addition followed by cyclization of 4-hydroxycoumarins. nih.gov Under optimized conditions, using molecular iodine in a solvent like acetic acid at elevated temperatures (e.g., 100 °C), this protocol has shown good to excellent yields (75-98%) and tolerance for various functional groups within relatively short reaction times (1-2 hours). nih.gov
While direct, detailed procedures for the total synthesis of this compound specifically utilizing molecular iodine as the sole promoter throughout all steps are not extensively detailed in the provided information, the effectiveness of iodine in promoting key cyclization events in the synthesis of related pyranocoumarin scaffolds highlights its potential applicability in synthetic routes towards this compound. nih.govnih.gov Iodine catalysis has also been employed in Povarov-type reactions for the synthesis of other fused pyridocoumarins, further illustrating its role as a mild Lewis acid in constructing complex heterocyclic systems relevant to coumarin chemistry. nih.gov
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in immiscible phases, typically an aqueous phase containing inorganic salts or bases and an organic phase containing organic substrates. PTC involves the use of a catalyst, often a quaternary ammonium (B1175870) salt, that can ferry anionic reactants from the aqueous to the organic phase, where the reaction takes place. This methodology offers advantages such as enhanced reaction rates, milder reaction conditions, and improved selectivity.
The synthesis of this compound often involves an epoxidation step as a key transformation. Phase-transfer catalysis has been successfully applied to the asymmetric epoxidation of α,β-unsaturated ketones, which are structural motifs that can be relevant precursors in khellactone synthesis. Studies have explored the use of chiral phase-transfer catalysts, such as Cinchona alkaloid-derived quaternary ammonium salts, in conjunction with oxidants like sodium hypochlorite or tetraphenylphosphonium monoperoxysulfate (TPPP), to achieve high enantio- and diastereoselectivities in epoxidation reactions.
Structure Activity Relationship Sar Studies of Trans Khellactone and Its Derivatives
Impact of Geometric Isomerism (trans vs. cis) on Biological Activity
The geometric isomerism at the C-3' and C-4' positions of the dihydropyran ring significantly influences the biological activity of khellactone (B107364) derivatives. Research indicates that the cis-configuration at these positions is often associated with higher potency for certain activities, such as reversing multidrug resistance (MDR) and exhibiting platelet-activating factor (PAF) antagonism, when compared to their trans counterparts. nih.gov For instance, cis-configured khellactone derivatives exhibited higher MDR reversal potency than the trans-type khellactones. nih.gov Similarly, studies on PAF antagonistic activity suggest that the cis isomers at the C-3' and C-4' positions are more favorable than the trans isomers.
However, the impact of geometric isomerism can be dependent on the specific biological activity and the nature of other substituents. For example, the anti-HIV activity of 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone is highly stereoselective, with its diastereoisomers, which would include trans forms, showing significantly reduced activity. Conversely, some studies on synthetic lactones have reported that trans isomers demonstrated greater activity in antiproliferative assays. This highlights that the optimal geometric configuration is context-dependent and related to the specific biological target and desired activity.
Influence of Substituent Nature and Stereochemical Configuration
The nature and stereochemical configuration of substituents at various positions on the khellactone core, particularly at C-3' and C-4' and on the coumarin (B35378) ring, play a critical role in modulating biological activity.
The type of acyl group attached to the hydroxyls at the C-3' and C-4' positions significantly affects the biological profile of khellactone derivatives. Esters of khellactone formed with acyl moieties such as isovaleric, senecionic, angelic, and 2-methylbutyric acids have demonstrated notable biological activity. Specifically, the cis-configuration of these esters was often found to be more effective. When considering MDR reversal activity, aromatic acyl groups were reported to contribute more significantly than linear or branched aliphatic acyl groups. nih.gov The size of the acyl moiety at the C-3' position has also been identified as an important factor for PAF antagonistic activity.
Substitutions on the coumarin ring also impact the activity of khellactone derivatives. For anti-HIV activity in the context of camphanoyl-substituted cis-khellactone derivatives, methyl groups at the 3-, 4-, and 5-positions on the coumarin ring were found to be optimal structural features, while substitution at the 6-position was less favorable. Methoxy (B1213986) group substitutions, particularly on cinnamoyl side chains, can influence MDR chemosensitizing activity. The presence of methoxy groups at both the 3- and 4-positions of a cinnamoyl moiety enhanced P-gp inhibitory activity, whereas a single methoxy group at the 4-position reduced it. nih.gov In studies evaluating cytotoxicity, 4-methoxy-substituted derivatives showed higher activity compared to 5-methyl-substituted derivatives.
The attachment of camphanoyl groups to the khellactone scaffold has been shown to confer potent biological activities, particularly in the context of anti-HIV activity. The camphanoyl moieties are strongly associated with the potent anti-HIV activity observed in 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone. This derivative exhibited potent and selective inhibition of HIV replication, with its stereoisomers displaying considerably lower activity, underscoring the importance of the specific camphanoyl substitution and stereochemistry.
The introduction of halogen atoms into the substituent moieties of khellactone derivatives can also influence their biological activity. For instance, the presence of a chlorine substituent on the benzoyl moiety at the 3' and 4' positions of 4-methoxy-(3'S,4'S)-(-)-cis-khellactone derivatives was found to significantly enhance cytotoxic activity. Within the series of 4-methoxy-substituted derivatives, the position of the chlorine atom on the benzoyl group affected the degree of inhibition, following the order 2-Cl > 4-Cl > 3-Cl.
Correlations between Structural Features and Specific Preclinical Pharmacological Activities
Understanding the relationship between the structural features of trans-khellactone derivatives and their biological activities is crucial for the rational design of more potent and selective therapeutic agents.
Anti-Inflammatory Activity
Research indicates that khellactone derivatives possess anti-inflammatory properties. Studies on cis-khellactone, a related stereoisomer, have shown inhibitory effects on soluble epoxide hydrolase (sEH) and the production of pro-inflammatory cytokines such as NO, iNOS, IL-1β, and IL-4 in LPS-stimulated macrophages. nih.govnih.gov The binding of cis-khellactone to sEH appears to be dependent on specific amino acid residues within the active site. nih.gov Disenecionyl cis-khellactone, isolated from Peucedanum japonicum, reduced the production of pro-inflammatory cytokines including MCP-1, TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 cells. nih.gov It also downregulated iNOS and COX-2 expression by inhibiting NF-κB activation and suppressing the phosphorylation of p38 and JNK MAPK. nih.gov Benzo[l]khellactone derivatives have also shown anti-inflammatory activity, demonstrating protection against carrageenin-induced rat paw edema. nih.gov
Anti-HIV Activity
Khellactone derivatives, particularly those with a cis-configuration, have demonstrated potent anti-HIV activity. nih.govscispace.comnih.govsci-hub.se Studies on (+)-cis-khellactone derivatives, such as 3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK), have highlighted key structural requirements for anti-HIV activity. nih.govscispace.comnih.gov The (3′R, 4′R)-(+)-cis-khellactone skeleton and the presence of two (S)-(−)-camphanoyl groups at the 3′- and 4′-positions are considered optimal structural moieties. nih.govnih.gov Methyl substitution on the coumarin ring, except at the 6-position, also contributes positively to anti-HIV activity. nih.govnih.gov For instance, 3-methyl-, 4-methyl-, and 5-methyl-3′,4′-di-O-(S)-camphanoyl-(3′R, 4′R)-(+)-cis-khellactone showed potent activity in H9 lymphocytes. nih.govnih.gov Replacing the carbonyl oxygen of DCK with a sulfur atom resulted in a less potent but also less cytotoxic bioisostere. nih.govscispace.com The anti-HIV activity of 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone is stereoselective, with its diastereoisomers showing significantly less activity. nih.govscispace.com The camphanoyl moieties appear to be associated with the antiviral potency. nih.govscispace.com Disubstituted DCK analogues have also been synthesized and evaluated, with 5-methoxy-4-methyl DCK showing promising activity. duke.edu Conformational analysis suggests that the resonance of the coumarin system is essential for potent anti-HIV activity, and steric compression from C(4) and C(5) substituents can reduce planarity and thus activity. duke.edu
Antioxidant Activity
Several studies have investigated the antioxidant properties of khellactone derivatives and related coumarins. nih.govontosight.aimdpi.comontosight.aicsic.esresearchgate.netarchivesofmedicalscience.com Benzo[l]khellactone derivatives and analogues have shown interaction with DPPH free radicals in a concentration and time-dependent manner. nih.gov These compounds also exhibited inhibitory activity against soybean lipoxygenase. nih.gov The stereochemistry of hydroxyl groups on the lactone ring can influence antioxidant activity, with cis-hydroxyl sometimes being associated with higher activity compared to the trans-isomer in related lignans. mdpi.com
Anticancer Activity
Khellactone derivatives have demonstrated anticancer activity against various cancer cell lines. nih.govnih.govontosight.aimdpi.comontosight.aioncotarget.comrsc.orgresearchgate.netresearchgate.netmdpi.com Cis-khellactone has shown anti-cancerous activity by suppressing cell growth and proliferation and inducing programmed cell death (apoptosis, autophagy-mediated cell death, and necrosis/necroptosis) in cancer cell lines like MCF7 and MDA-MB-231. oncotarget.com Concentration-dependent effects were observed, with higher concentrations leading to significant cell death. oncotarget.com Studies on 4-methyl-(3'S,4'S)-cis-khellactone derivatives have shown cytotoxic activity against human cancer cell lines such as HEPG-2, SGC-7901, and LS174T. researchgate.netnih.gov Compound 3a, a 4-methyl-(3'S,4'S)-cis-khellactone derivative, exhibited strong cytotoxicity against these cell lines. researchgate.netnih.gov The S,S configuration of 4-methyl-cis-khellactone derivatives appears to be associated with potential antitumor activity. researchgate.netnih.gov (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone have inhibited the proliferation of human breast and cervical cancer cell lines, inducing cell cycle arrest and apoptosis. nih.gov Cis-configured khellactone derivatives have also shown higher activity in reversing P-gp-mediated multidrug resistance compared to trans-type khellactones. nih.govmdpi.com
Cardiovascular System Modulation (e.g., Antihypertensive, Vasodilatory)
Khellactone derivatives have been investigated for their effects on the cardiovascular system, including potential antihypertensive and vasodilatory activities. nih.govsci-hub.semdpi.cominvivochem.cn Khellactone itself has been reported to possess vasodilatory and antispasmodic properties. invivochem.cn Khellactone derivatives are considered responsible for the antihypertensive activity of Peucedanum praeruptorum. nih.govmdpi.com The endothelium-dependent vasorelaxatory effect of praeruptorin A enantiomers, which are khellactone derivatives, is mainly attributed to nitric oxide (NO) synthesis catalyzed by endothelial nitric oxide synthase (eNOS) and Ca2+ channel blockade. nih.govmdpi.com While many synthesized khellactone derivatives showed Ca2+ antagonist activity, it was not always comparable to praeruptorin A. nih.govmdpi.com Stereoselectivity can play a crucial role in the pharmacological effects of khellactone derivatives on the cardiovascular system. nih.govmdpi.com
Neuroprotective Activity
Some khellactone derivatives have shown potential neuroprotective activity, particularly through the inhibition of cholinesterases. mdpi.comresearchgate.net Khellactone coumarin derivatives isolated from Peucedanum japonicum have demonstrated acetylcholinesterase and butyrylcholinesterase inhibitory activities. mdpi.com This suggests a potential role for these compounds in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.com
Antiobesity Activity
Research into the antiobesity effects of khellactone derivatives has often focused on compounds isolated from traditional medicinal plants. Plants such as Peucedanum japonicum and Phlojodicarpus sibiricus, known to contain khellactone derivatives, have shown potential antiobesity effects. researchgate.netmdpi.com
Studies on Peucedanum japonicum have identified coumarins, including khellactone esters like pteryxin, as active components contributing to antiobesity effects. researchgate.net Pteryxin, a coumarin found in P. japonicum, has been reported to play a role in adipogenesis suppression mechanisms. researchgate.net While these studies indicate that khellactone derivatives can be associated with antiobesity activity, detailed SAR specifically for this compound or its direct derivatives regarding this effect are not extensively documented in the provided search results. The research often highlights the activity of complex extracts or specific isolated coumarins within those extracts, rather than a systematic SAR of modified this compound structures for antiobesity.
Another study mentioned khellactone derivatives from Phlojodicarpus sibiricus and their antiobesity potential, citing dihydrosamidin (B1219024). mdpi.com This further supports the association of khellactone-type compounds with antiobesity effects found in certain plant species. However, explicit SAR details linking specific structural features of this compound derivatives to varying degrees of antiobesity activity are limited in the available information.
Anti-Platelet Aggregation Effects
Khellactone derivatives have been investigated for their ability to inhibit platelet aggregation, a process crucial in the formation of blood clots. Studies have explored the antagonistic effects of these compounds on platelet-activating factor (PAF), a potent inducer of platelet aggregation. jst.go.jpnih.gov
SAR studies on khellactone derivatives regarding their PAF antagonistic activity have provided insights into the structural requirements for this effect. Research indicates that the stereochemistry at the C-3' and C-4' positions of the khellactone structure is significant. Specifically, cis isomers at these positions appear to be more favorable for anti-platelet aggregation activity compared to trans isomers. jst.go.jp
Furthermore, the nature and size of the acyl moiety attached at the C-3' position of the khellactone core also play a crucial role in determining the potency of the anti-platelet aggregation effect. An appropriate molecular size of the acyl substituent at this position is required for optimal activity. jst.go.jp
Several khellactone derivatives have been evaluated for their inhibitory effects on PAF-induced platelet aggregation. While cis isomers generally showed stronger inhibition, some trans derivatives were also found to be weakly inhibitory. nih.gov
| Compound | Isomer | Activity on PAF-induced Platelet Aggregation | Citation |
| Praeruptorin A (= Pd-Ia) | - | Strongly inhibitory | nih.gov |
| Praeruptorin B (= Pd-II) | - | Strongly inhibitory | nih.gov |
| (+/-)-cis-3',4'-diacetylkhellactone | cis | Strongly inhibitory | nih.gov |
| (+/-)-cis-4'-acetyl-3'-crotonoylkhellactone | cis | Strongly inhibitory | nih.gov |
| (+/-)-cis-4'-acetyl-3'-tetrolylkhellactone | cis | Strongly inhibitory | nih.gov |
| (+/-)-cis-4'-acetyl-3'-tigloylkhellactone | cis | Strongly inhibitory | nih.gov |
| (+/-)-cis-4'-acetyl-3'-(2"-methylbutyryl)khellactone | cis | Strongly inhibitory | nih.gov |
| (+/-)-cis-3',4'-ditigloylkhellactone | cis | Strongly inhibitory | nih.gov |
| (+/-)-trans-3',4'-diacetylkhellactone | trans | Weakly inhibitory | nih.gov |
| (+/-)-trans-4'-acetyl-3'-crotonoylkhellactone | trans | Weakly inhibitory | nih.gov |
| (+/-)-trans-4'-acetyl-3'-valerylkhellactone | trans | Weakly inhibitory | nih.gov |
| (+/-)-trans-4'-acetyl-3'-isovalerylkhellactone | trans | Weakly inhibitory | nih.gov |
| (+/-)-trans-4'-acetyl-3'-tigloylkhellactone | trans | Weakly inhibitory | nih.gov |
This table highlights the observed difference in activity between cis and trans khellactone derivatives in inhibiting PAF-induced platelet aggregation, suggesting that the cis configuration is more favorable for potent activity. jst.go.jpnih.gov
Antiplasmodial Activity
Khellactone derivatives have also demonstrated antiplasmodial activity, showing inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. targetmol.comscispace.comnih.govresearchgate.netnih.govmdpi.com
Studies on khellactone derivatives isolated from plants like Angelica purpuraefolia have revealed compounds with notable antiplasmodial activity against chloroquine-sensitive strains of P. falciparum. nih.govresearchgate.net For instance, (+)-4'-Decanoyl-cis-khellactone and (+)-3'-Decanoyl-cis-khellactone showed significant growth inhibitory activity against P. falciparum with low micromolar IC₅₀ values. nih.govresearchgate.net
| Compound | IC₅₀ against P. falciparum (chloroquine-sensitive strain) | Citation |
| (+)-4'-Decanoyl-cis-khellactone | 1.5 µM | nih.govresearchgate.net |
| (+)-3'-Decanoyl-cis-khellactone | 2.4 µM | nih.govresearchgate.net |
These findings indicate that the presence and nature of acyl substituents at the C-3' and C-4' positions of the khellactone core can influence antiplasmodial activity. While the provided information specifically highlights the activity of cis-khellactone derivatives, it suggests that modifications to the khellactone structure, including the type and position of substituents, are important for their antiplasmodial effects. Further detailed SAR studies focusing specifically on this compound derivatives would be necessary to fully elucidate the relationship between their structure and antiplasmodial activity.
Based on the available scientific literature retrieved, detailed information focusing solely on the molecular targets and cellular mechanisms of action for the chemical compound "this compound" is limited. While the cis isomer, cis-khellactone, has been the subject of research regarding its interaction with soluble epoxide hydrolase (sEH) and modulation of pro-inflammatory cytokines, specific data pertaining to these mechanisms for this compound were not found within the scope of this search.
Research indicates that cis-khellactone acts as a competitive inhibitor of sEH and modulates various pro-inflammatory mediators in preclinical models. However, these findings are explicitly attributed to the cis isomer nih.govoncotarget.comctdbase.orgtargetmol.com.
Therefore, it is not possible to generate a detailed article strictly following the provided outline focusing solely on the molecular targets and cellular mechanisms of action (Preclinical Focus) of this compound based on the current search results, as the specific data for the trans isomer in these areas is not available.
Molecular Targets and Cellular Mechanisms of Action Preclinical Focus
Modulation of Pro-Inflammatory Cytokine Production
Regulation of Tumor Necrosis Factor-alpha (TNF-α)
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine involved in a wide range of cellular processes, including inflammation and immune responses biospective.com. Dysregulation of TNF-α is implicated in various disease states, including neurodegenerative diseases and cancer biospective.comd-nb.info. Khellactone (B107364) derivatives, as a class, have been noted for their anti-inflammatory properties nih.govmdpi.com. While specific preclinical data detailing the direct regulatory effect of trans-khellactone on TNF-α levels or activity is limited in the available information, the broader context of khellactone derivatives exhibiting anti-inflammatory effects suggests a potential interaction within inflammatory pathways where TNF-α plays a central role nih.govmdpi.comufs.br. TNF-α exerts its effects primarily through binding to its receptors, TNFR1 and TNFR2, triggering complex downstream signaling networks that can lead to diverse outcomes, including both pro- and anti-tumorigenic effects depending on the cellular context d-nb.info. Studies on other compounds highlight the intricate regulation of TNF-α signaling, involving pathways such as AKT/NF-κB d-nb.info.
Mechanisms in Anticancer Activity
Preclinical investigations into the anticancer potential of khellactones have primarily focused on cis-khellactone derivatives. These studies have revealed several mechanisms by which these compounds exert their effects on cancer cells. While direct, detailed studies specifically on the anticancer mechanisms of this compound are less prevalent in the provided literature, findings on related khellactones and coumarins offer insights into potential avenues of action. Coumarins, the structural class to which khellactones belong, are known to exhibit antitumor effects through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways frontiersin.org. Structurally related compounds, such as podophyllotoxin (B1678966) derivatives which contain a trans-lactone structure, have also demonstrated anticancer activity via mechanisms involving cell cycle arrest and apoptosis frontiersin.org.
Disruption of Cell Cycle Progression
Disruption of the cell cycle is a common strategy for inhibiting cancer cell proliferation. Studies on cis-khellactone derivatives have demonstrated their ability to induce cell cycle arrest in various cancer cell lines frontiersin.orgnih.govthieme-connect.com. For instance, (+)-4′-decanoyl-cis-khellactone and (+)-3′-decanoyl-cis-khellactone were shown to induce cell cycle arrest in the S/G2 phase in human breast and cervical cancer cells at concentrations of 10 μg/mL frontiersin.orgnih.gov. Another cis-khellactone derivative, (±)-4′-O-acetyl-3′-O-angeloyl-cis-khellactone, induced an increase in the proportion of cells in the G1 phase in human acute myeloid leukemic HL-60 cells at a concentration of 20 μg/mL thieme-connect.com. While these findings pertain to cis-khellactone derivatives, they indicate that interfering with cell cycle progression is a relevant mechanism within the khellactone class.
Modulation of Cancer Development Signaling Pathways
Khellactone derivatives and other coumarins have been shown to modulate signaling pathways critical for cancer development and progression frontiersin.orgfoodandnutritionjournal.org. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and play significant roles in cell proliferation, survival, and growth frontiersin.orgfoodandnutritionjournal.orgnih.gov. Cis-khellactone derivatives have been reported to affect the MAPK signaling pathway thieme-connect.com. Furthermore, khellactone derivatives have been investigated for their ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells nih.gov. P-gp overexpression, a major contributor to MDR, is influenced by several signaling pathways, including PI3K/Akt and MAPK/ERK, as well as NF-κB nih.govscispace.com. Mechanistic studies suggest that khellactone derivatives may reverse P-gp-MDR by directly binding to substrate or allosteric sites on P-gp, thereby impairing drug transport nih.gov. This interaction with P-gp represents a significant modulation of a mechanism crucial for cancer drug resistance.
Inhibition of Viral HIV-1 Double-Stranded DNA Production from Single-Stranded DNA Intermediate
A unique mechanism of action has been identified for a specific cis-khellactone derivative, 3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) nih.govnih.gov. This compound has demonstrated promising anti-HIV activity by suppressing the production of double-stranded viral DNA from a single-stranded DNA intermediate nih.gov. This mechanism is distinct from that of current HIV-1 reverse transcriptase inhibitors, which typically block the generation of single-stranded DNA from an RNA template nih.gov. Suksdorfin, another khellactone derivative, was also identified as an anti-HIV principle nih.govnih.gov. While this specific inhibitory activity on HIV-1 DNA production has been primarily associated with the DCK derivative, it highlights the potential of the khellactone scaffold to interfere with viral replication processes through novel mechanisms.
Interactions with Enzymes or Receptors Influencing Cellular Signaling Pathways
Khellactone derivatives are known to interact with certain biological targets, influencing cellular processes. As mentioned earlier, khellactone derivatives interact with P-glycoprotein, a key efflux transporter, which impacts multidrug resistance in cancer and involves related signaling pathways nih.govnih.gov. Furthermore, the metabolism of khellactone derivatives involves enzymes such as carboxylesterases mdpi.com. These compounds can also influence drug-metabolizing enzymes (e.g., CYPs, UGTs, SULTs) and transporters (e.g., MRP1, MRP2, OATP2) through interactions with xenobiotic receptors like Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) mdpi.com. These interactions with enzymes and receptors involved in metabolism and transport can indirectly influence cellular signaling pathways by altering the concentration and activity of various endogenous and exogenous compounds. General cellular signaling is mediated by the interaction of ligands with cell-surface receptors (such as enzyme-linked receptors) or intracellular receptors, leading to a cascade of events often involving enzymatic activity that transmits and amplifies the signal within the cell nih.govlongdom.orgopen.edu. While the direct interaction of this compound with a broad range of enzymes or receptors specifically to modulate general cellular signaling pathways (beyond the contexts of cancer and HIV already discussed) is not extensively detailed in the provided preclinical data, the known interactions with P-gp and metabolic regulatory receptors indicate an influence on cellular processes.
Preclinical Pharmacological Efficacy Models
Anti-Inflammatory Studies
Inflammation is a complex biological response involved in numerous diseases. Studies have investigated the anti-inflammatory properties of khellactone (B107364) derivatives, including those with a cis configuration, in cellular and animal models.
In Vitro Cellular Models (e.g., Lipopolysaccharide-Stimulated RAW264.7 Cells)
Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells are a widely used in vitro model for studying the mechanisms of inflammation. Research on disenecionyl cis-khellactone (DK), a khellactone derivative, in LPS-stimulated RAW264.7 cells has shown promising anti-inflammatory effects. DK significantly reduced the production of pro-inflammatory cytokines, including Monocyte chemoattractant protein-1 (MCP-1), Tumor necrosis factor-α (TNF-α), Interleukin 1β (IL-1β), and Interleukin 6 (IL-6) in these cells nih.govnih.gov. Furthermore, DK effectively downregulated the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting NF-κB activation and suppressing the phosphorylation of p38 and jun N-terminal kinase (JNK) mitogen-activated protein kinases (MAPK) nih.gov. Another study on (-)-cis-khellactone in LPS-stimulated RAW264.7 cells demonstrated inhibition of NO production, iNOS mRNA levels, and the expression of IL-1β and IL-4 mdpi.comnih.gov. (-)-cis-khellactone was also found to be a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory mediators mdpi.comnih.govresearchgate.net.
Preclinical Animal Models (e.g., Psoriatic Skin Models)
Psoriasis is a chronic inflammatory skin disease. Studies using imiquimod-challenged C57BL/6 mice, a model for psoriasis, have investigated the effects of cis-khellactone. Treatment with cis-khellactone showed improvement in this model. It reduced the levels of cytokines in psoriatic skin, including IL-23, TNF-α, IL-1β, and IL-6. Cis-khellactone treatment also specifically decreased dermal macrophage infiltration in psoriatic skin and significantly decreased the activation of NF-κB p65 in these infiltrated macrophages researchgate.netnih.gov. Further research suggested that cis-khellactone suppressed proinflammatory macrophages by promoting autophagy researchgate.netnih.gov.
Anti-HIV Activity Assays
Khellactone derivatives have been explored for their potential inhibitory effects against Human Immunodeficiency Virus (HIV).
In Vitro Viral Replication Assays (e.g., H9 Lymphocytes, CEM-SS Cell Line, Peripheral Blood Mononuclear Cells (PBMCs))
Several khellactone derivatives have demonstrated anti-HIV activity in various in vitro models, including H9 lymphocytes, CEM-SS cell lines, and Peripheral Blood Mononuclear Cells (PBMCs). An optically pure compound, 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK), showed potent inhibitory activity and remarkable selectivity against HIV replication in H9 lymphocytes, with better EC50 and therapeutic index (TI) values compared to AZT scispace.comnih.govnih.govmdpi.com. This compound was also active against HIV replication in a monocytic cell line and in PBMCs scispace.comnih.govnih.gov. Structure-activity relationship studies of DCK analogues have been conducted, identifying structural features optimal for anti-HIV activity, such as the (3′R, 4′R)-(+)-cis-khellactone skeleton and specific substituents nih.gov. Derivatives like 3-hydroxymethyl DCK and 4-methyl-DCK lactam have also exhibited potent anti-HIV activity in H9 lymphocytes scispace.comnih.gov. Some DCK analogues have shown activity in the CEM-SS cell line scispace.comnih.gov. Preclinical studies on a DCK analogue, 3-cyanomethyl-4-methyl-DCK, have also been conducted, showing anti-HIV activity against wild-type and drug-resistant viral infections in CD4+ T cell lines and PBMCs mdpi.comnih.gov.
Antioxidant Efficacy Assessments
Antioxidant activity is crucial for counteracting oxidative stress, which is implicated in various diseases.
Free Radical Scavenging Activity Studies
Studies suggest that (-)-trans-Khellactone exhibits free radical scavenging activity, potentially offering protection against oxidative stress smolecule.com. Research on the antioxidant properties of khellactone derivatives indicates their potential in mitigating oxidative stress in cells smolecule.com. Free radical scavenging activity can be evaluated using assays such as DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays nih.govmdpi.comnih.gov.
Anticancer Activity Assessments
Research into the anticancer potential of trans-Khellactone has involved both in vitro assessments of its cytotoxic effects on cancer cell lines and in vivo studies using xenograft models.
Cytotoxic Effects on Specific Cancer Cell Lines
This compound and related khellactone derivatives have demonstrated cytotoxic effects against various cancer cell lines in laboratory settings. Studies suggest that these compounds may induce cell death through mechanisms such as the disruption of cell cycle progression and the modulation of signaling pathways involved in cancer development smolecule.comontosight.ai. While specific data on this compound's effects on NCI-H460 tumor cells were not extensively detailed in the search results, other pyran-based compounds and chalcone (B49325) derivatives have shown potent activity against this particular lung cancer cell line mdpi.comresearchgate.netnih.govnih.gov. Khellactone derivatives, in general, have been reported to induce differentiation and apoptosis in cancer cells and exhibit cytotoxicity mdpi.com. Isolated compounds from Gypothamnium pinifolium, including a coumarin (B35378), also showed good activity against cancer cells in antiproliferative assays mdpi.com.
In Vivo Xenograft Models
In vivo xenograft models are utilized in cancer research to study tumor growth and evaluate the efficacy of potential therapeutic agents in a living system, typically using immunodeficient mice altogenlabs.comfrontiersin.org. While the search results mention the use of xenograft models in the context of evaluating anticancer agents and multidrug resistance reversal by khellactone derivatives, specific detailed findings for this compound in NCI-H460 xenograft models were not prominently featured nih.govresearchgate.netscispace.com. However, khellactone derivatives have shown promising prospects in medical usage, including potential in reversing multidrug resistance in vivo mdpi.com.
Antiobesity Potential Evaluation
The antiobesity potential of khellactone derivatives, including those with a dihydropyranocoumarin structure, has been investigated, particularly through in vitro models assessing adipogenesis.
In Vitro Adipogenesis Models
Studies using in vitro adipogenesis models, such as differentiated 3T3-L1 preadipocytes, have shown that khellactone derivatives can inhibit lipid accumulation and suppress the expression of lipogenic genes researchgate.netmdpi.com. This suggests a potential role for these compounds in counteracting the process by which preadipocytes differentiate into mature adipocytes and accumulate fat researchgate.netdovepress.comnih.govmdpi.com. For example, dihydrosamidin (B1219024), a khellactone derivative, showed a pronounced inhibitory effect on triacylglycerol accumulation in 3T3-L1 preadipocytes, demonstrating higher activity compared to other khellactone esters and glucosides mdpi.com. Regression analysis has indicated a correlation between the total coumarin content in plant extracts and their inhibitory activity on triacylglycerol accumulation in 3T3-L1 preadipocytes mdpi.com.
Data from a study on Phlojodicarpus sibiricus extracts containing khellactone derivatives illustrates the inhibitory effect on triacylglycerol accumulation in 3T3-L1 preadipocytes:
| Sample | Concentration (µg/mL) | Triacylglycerol Level (µg/mg) | Inhibition (%) |
| Control | - | 812.8 | - |
| P. sibiricus roots extract | 50 | 526.4 | ~35.3 |
Note: Inhibition percentage is an approximation based on the provided data. mdpi.com
Assessment of Vasorelaxant and Cardioprotective Effects
Khellactone derivatives have been explored for their potential effects on the cardiovascular system, including vasorelaxant and cardioprotective properties. These compounds, particularly angular-type pyranocoumarins found in Peucedanum species, have shown vasorelaxant activity. nih.govwho.intresearchgate.net. Mechanisms involved in the vasorelaxant effect of some khellactone derivatives include endothelium dependence and calcium channel blockade nih.govresearchgate.net. Natural coumarins, such as khellactone derivatives, have been reported to reduce increased calcium influx into cardiomyocytes, contributing to a potential antihypertensive effect mdpi.com. Praeruptorin A, a khellactone derivative, has been shown to induce concentration-dependent relaxation in isolated rat aortic rings nih.gov. Studies have indicated that khellactone derivatives may have beneficial effects in cardiovascular diseases mdpi.comwho.intsci-hub.se.
Anti-Platelet Aggregative Effects
This compound and other khellactone derivatives have been investigated for their effects on platelet aggregation. Khellactones from Peucedanum praeruptorum, including praeruptorins, have demonstrated antagonistic effects on platelet aggregation induced by platelet activating factor (PAF) nih.govjst.go.jp. These compounds represent a class of PAF antagonists nih.govjst.go.jp. While some trans isomers, such as (+/-)-trans-3',4'-diacetylkhellactone, were weakly inhibitory on PAF-induced platelet aggregation, studies on the structure-activity relationship suggest that cis isomers at the C-3' and C-4' positions may be more favorable for PAF antagonistic activity nih.govjst.go.jp. Khellactone derivatives, in general, have been reported to possess anti-platelet aggregation activities nih.govmdpi.comwho.int.
Advanced Analytical Methodologies and Characterization
Spectroscopic Characterization Techniques
Mass Spectrometry (MS)
Electron Ionization-Tandem Mass Spectrometry (EI-MS/MS)
Electron Ionization-Tandem Mass Spectrometry (EI-MS/MS) is a technique used for the structural elucidation of organic compounds through fragmentation. In the analysis of khellactone (B107364) derivatives by EI-MS/MS, the acyl moieties at the C-3′ and C-4′ positions are successively lost. lookchem.com This sequential loss of substituents provides characteristic fragment ions that can be used to identify the compound and its derivatives.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is another powerful technique applied to the study of khellactone derivatives. Similar to EI-MS/MS, ESI-MS/MS involves the fragmentation of ions to obtain structural information. For khellactone derivatives, the cleavage of the C-3′ acyl group has been observed to occur prior to the cleavage at the C-4′ position in ESI-MS/MS analysis. lookchem.com This differential fragmentation pattern between EI-MS/MS and ESI-MS/MS can be valuable for structural confirmation. Proposed cracking rules for khellactone derivatives using ESI-MS/MS illustrate the typical fragmentation pathways. ontosight.ai
Hybrid Triple Quadrupole-Linear Ion Trap Mass Spectrometry
Hybrid triple quadrupole-linear ion trap mass spectrometry platforms have been demonstrated as reliable tools for the plausible identification of metabolites of khellactone derivatives in vitro and in vivo. ontosight.ai This type of instrument combines the capabilities of a triple quadrupole mass analyzer with a linear ion trap. The triple quadrupole component allows for precise precursor ion selection and fragmentation (e.g., in Multiple Reaction Monitoring mode for quantitative analysis), while the linear ion trap provides enhanced sensitivity and the ability to perform MSn experiments for more detailed structural information through multiple stages of fragmentation. researchgate.netbiocrick.com This hybrid approach allows for both quantitative and qualitative analysis within a single system. biocrick.com
Time-of-Flight Mass Spectrometry
Time-of-Flight Mass Spectrometry (TOF-MS) is another mass spectrometric technique utilized in the analysis of khellactone derivatives. ontosight.ai TOF-MS measures the mass-to-charge ratio of ions based on their time of flight through a flight tube. This technique is known for its high mass resolution and accurate mass measurements, which are valuable for determining the elemental composition of ions and confirming the identity of compounds. TOF-MS, along with other tandem mass spectrometric platforms, aids in the identification of khellactone derivatives and their metabolites. ontosight.ai
Fragmentation Pattern Analysis
Analysis of fragmentation patterns is a key aspect of mass spectrometry for structural elucidation. Fragmentation occurs when ions break apart in the mass spectrometer, producing smaller fragment ions. The pattern of these fragment ions is characteristic of the compound's structure. For khellactone derivatives, the fragmentation patterns observed in EI-MS/MS and ESI-MS/MS involve the successive loss of acyl groups from the C-3′ and C-4′ positions. lookchem.comontosight.ai Diagnostic fragment ions can be produced, such as those at m/z 227 or m/z 245, resulting from the cleavage of neutral molecules or removal of acyl groups. ontosight.ai Understanding these fragmentation pathways is essential for the accurate identification and structural characterization of trans-khellactone and its related compounds.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules, including khellactone derivatives. lookchem.com CD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, which shows the variation of this differential absorption with wavelength, is unique for a given enantiomer. By comparing the experimental CD spectrum of a compound with the CD spectra of compounds with known absolute configurations or with theoretically calculated CD spectra using methods like Density Functional Theory (DFT), the absolute configuration can be assigned. CD spectroscopy has been applied to determine the absolute configurations of angular-type pyranocoumarins, which include khellactone skeletons. lookchem.com A general rule relating the position and absolute stereochemistry of khellactone esters to the sign of their Cotton effects in CD curves has been proposed.
X-ray Crystallographic Analysis for Absolute Configuration
X-ray crystallographic analysis is considered a definitive method for determining the absolute configuration of crystalline compounds. This technique involves analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal. For chiral molecules, the phenomenon of anomalous dispersion can be used to distinguish between enantiomers and thus determine the absolute configuration. This method typically requires high-quality single crystals, and the presence of a heavy atom in the molecule can facilitate the determination using anomalous dispersion. X-ray diffraction analysis has been successfully applied to determine the absolute configurations of khellactone derivatives, providing independent confirmation of stereochemistry. For example, the absolute configurations of (-)-trans-khellactone and (+)-cis-khellactone were described based on chemical methods and X-ray diffraction analysis. Evaluation of parameters obtained from single-crystal X-ray diffraction analysis can independently confirm the absolute configuration.
Chromatographic Separation and Detection Methods
Chromatographic methods play a pivotal role in the analysis of this compound and its derivatives within complex biological matrices and plant extracts. nih.govnih.govoncotarget.comnih.govcmdm.tw These techniques enable the separation of this compound from co-existing compounds, including its cis isomer and various acylated khellactone derivatives, which is essential for accurate characterization and quantification. nih.govcdutcm.edu.cntargetmol.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of this compound and related angular-type pyranocoumarins. nih.govnih.govtargetmol.comoncotarget.comnih.govcdutcm.edu.cn Its versatility allows for coupling with various detection methods, providing comprehensive analytical capabilities.
Chiral HPLC for Enantioseparation and Enantioselectivity Determination
Given that this compound possesses chiral centers, the separation and analysis of its enantiomers are critical, particularly in pharmacological and pharmacokinetic studies where enantioselectivity may be observed. nih.govnih.govcdutcm.edu.cnepa.gov Chiral HPLC is specifically employed for the enantiospecific determination and separation of (+)-trans-khellactone and other chiral pyranocoumarins. nih.govnih.govcdutcm.edu.cnepa.govoncotarget.comcdutcm.edu.cnuni-freiburg.de This method allows for the individual quantification of enantiomers, providing insights into their distinct behaviors in biological systems. nih.govnih.gov Studies have utilized chiral LC-MS/MS to determine the absolute configurations of pyranocoumarins, often after enzymatic hydrolysis to yield khellactone derivatives. cdutcm.edu.cnepa.gov
HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profiling
The combination of HPLC with advanced detection techniques such as Diode Array Detection (DAD), Electrospray Ionization Triple Quadrupole Mass Spectrometry (ESI-QQQ-MS/MS), and Ultraviolet (UV) detection is powerful for profiling and analyzing khellactone derivatives in complex samples. nih.govctdbase.orgchem960.comnih.gov HPLC-UV is utilized for the determination and analysis of these compounds, providing valuable information based on their UV absorption characteristics. nih.govoncotarget.com More sophisticated setups like HPLC-DAD-ESI-QQQ-MS/MS allow for detailed profiling, providing both spectral data from DAD and highly specific mass fragmentation data from MS/MS, enabling the identification and quantification of numerous compounds within a single run. nih.gov
Online Solid Phase Extraction-Chiral LC-MS/MS for Enantiospecific Quantification
For the analysis of this compound and its metabolites in biological matrices like plasma, where sample complexity and low concentrations can be challenges, online solid phase extraction (SPE) coupled with chiral LC-MS/MS is a highly effective technique. nih.govnih.govuni.lu This integrated system allows for simultaneous enantiospecific quantification. nih.govnih.gov The online SPE component facilitates automated sample clean-up and concentration, while chiral LC provides the necessary separation of enantiomers, and MS/MS offers high sensitivity and selectivity for detection and quantification. nih.gov This approach has been successfully applied to characterize the pharmacokinetics of (+)-trans-khellactone and other angular-type pyranocoumarins in biological samples. nih.govnih.gov
Ultra-High-Performance Liquid Chromatography (UPLC)
Ultra-High-Performance Liquid Chromatography (UPLC) offers enhanced chromatographic resolution, speed, and sensitivity compared to conventional HPLC, particularly when coupled with mass spectrometry. nih.gov UPLC systems are employed for the quantitative analysis of constituents, including this compound derivatives, in various matrices. nih.gov The smaller particle size of UPLC columns allows for faster separations and improved peak capacity, which is advantageous for analyzing complex samples containing numerous related compounds. The application of methods like Relative Molar Sensitivity (RMS) has also been explored using both conventional LC and UHPLC platforms. cmdm.tw
Liquid Chromatography with Relative Molar Sensitivity (RMS)
Quantifying khellactone esters can be challenging due to the potential unavailability of reference standards with guaranteed purity for all individual compounds. cmdm.tw Liquid Chromatography coupled with the Relative Molar Sensitivity (RMS) method offers an alternative quantification approach that does not rely on individual standards for each analyte. cmdm.tw This method, often used in conjunction with quantitative NMR (qNMR), determines the sensitivity ratio of a single reference compound to the analytes. cmdm.tw By using a single reference standard, such as 7-ethoxy-4-methylcoumarin, and determining the RMS values through offline analysis combining qNMR and LC, khellactone esters can be quantified in complex extracts. cmdm.tw This approach has been demonstrated for the quantification of khellactone esters from plant extracts using both conventional LC and UHPLC. cmdm.tw
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique employed for the separation, identification, and monitoring of compounds in a mixture cmdm.tw. In TLC, a sample is applied to a thin layer of stationary phase, typically an adsorbent material like silica (B1680970) gel, alumina, or cellulose, coated on an inert backing. A mobile phase, consisting of a solvent or solvent mixture, moves up the plate by capillary action, carrying the sample components at different rates based on their differential affinities for the stationary and mobile phases cmdm.tw.
TLC has been applied in the analysis and purification of khellactone derivatives, including those with a this compound skeleton. Preparative TLC, which utilizes thicker stationary phases, has been specifically employed for the isolation of khellactone derivatives such as trans-4'-Isovaleryl khellactone. The separation achieved in TLC is often visualized using UV light or by spraying with a detection reagent. Compounds are characterized by their Retention Factor (Rf) values, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front cmdm.tw. Rf values are characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature, etc.) cmdm.tw.
While TLC is a valuable tool for analyzing khellactone derivatives and has been used in their isolation, specific Rf values and detailed mobile phase compositions explicitly for the parent this compound were not detailed in the provided search results. Studies often report TLC conditions and results for various khellactone derivatives or in the context of monitoring reactions or fractions containing these compounds.
Potential Data Table: TLC Parameters and Rf Values for Khellactone Derivatives (Note: Specific data for this compound was not found in the provided sources. A table here would typically list stationary phase, mobile phase composition, visualization method, and Rf values for this compound and related compounds if available.)
Polarimetric Analysis for Absolute Configuration
Polarimetry is an analytical technique used to measure the optical rotation of plane-polarized light by an optically active substance. This property is exhibited by chiral molecules, which lack an internal plane of symmetry and exist as enantiomers. The extent and direction of optical rotation are characteristic of a specific enantiomer and are measured using a polarimeter.
The measured optical rotation (α) is dependent on the concentration of the optically active substance, the path length of the sample cell, the temperature, and the wavelength of the light used. The specific rotation ([α]) is a standardized value that accounts for concentration and path length, allowing for comparison between different measurements and substances. It is typically calculated using Biot's Law: [α] = α / (l * c), where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in grams per milliliter. Standard conditions for reporting specific rotation often include a temperature of 20 °C and the sodium D line (589 nm) as the light source.
Polarimetric analysis plays a significant role in the determination of the absolute configuration of chiral compounds, including angular-type pyranocoumarins like khellactone derivatives. The khellactone skeleton contains chiral centers, and compounds with this structure can exist as enantiomers or diastereoisomers. Studies on khellactone derivatives from natural sources have utilized polarimetry in conjunction with other spectroscopic and chromatographic methods, such as LC-MS/MS and NMR spectroscopy, to establish their absolute configurations. For instance, the absolute configurations of parent pyranocoumarins have been determined by analyzing their hydrolytic products, such as cis-khellactone, using techniques including polarimetric analysis. The detection of (+)-trans-khellactone in biological samples also indicates its optical activity.
While polarimetry is a key technique for characterizing the stereochemistry of khellactone derivatives, a specific specific rotation value ([α]) for the parent this compound was not provided in the search results. However, the identification of both (-)-trans-khellactone and (+)-trans-khellactone in different contexts underscores its optical activity and the relevance of polarimetric analysis for its complete characterization.
Potential Data Table: Specific Rotation Values for Khellactone Derivatives (Note: Specific data for this compound was not found in the provided sources. A table here would typically list the compound, observed rotation, concentration, path length, temperature, wavelength, and calculated specific rotation if available.)
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations (e.g., Ligand-Receptor Interaction Prediction)
Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor protein. This method helps in understanding the potential interactions, such as hydrogen bonds, hydrophobic contacts, and π-π interactions, that stabilize the ligand-receptor complex and estimating the binding affinity. imist.ma, rsc.org
While specific detailed docking studies solely focused on trans-khellactone were not extensively found in the immediate search results, studies on its isomer, cis-khellactone, provide valuable insights into the application of this technique to the khellactone (B107364) scaffold. Molecular docking studies have been performed for (−)cis-khellactone with soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. nih.gov, researchgate.net These studies illustrated the binding pose of (−)cis-khellactone within the active site of sEH. nih.gov, researchgate.net The results suggested that the binding of (−)cis-khellactone to sEH is significantly influenced by the Trp336–Gln384 loop within the active site. nih.gov, researchgate.net Docking confirmed that the hydroxyl and ketone groups of (−)cis-khellactone maintained hydrogen bonds with Gln384 and Tyr383, respectively, and exhibited π–π interactions with Trp336. nih.gov The AutoDock score for the docking of (−)cis-khellactone to the active site of sEH was reported as −7.01 kcal/mol. nih.gov
Another study mentioned docking studies of khellactone derivatives with the Pregnane X Receptor (PXR), indicating that these derivatives can readily dock into the ligand-binding cavity of PXR primarily through hydrogen bond formation and/or π–π interactions with specific residues like Ser247, Gln285, His407, and Arg401. mdpi.com These examples demonstrate the utility of molecular docking in predicting the binding modes and key interactions of khellactone-based compounds with biological targets.
An illustrative example of docking results for a khellactone isomer (cis-khellactone) with sEH shows the predicted binding affinity:
| Compound | Target | Docking Score (kcal/mol) | Key Interactions |
| (−)-cis-Khellactone | sEH | -7.01 | Hydrogen bonds (Gln384, Tyr383), π–π interactions (Trp336) nih.gov |
(Note: This table presents data found for the cis isomer as an example of docking studies on khellactones.)
Molecular Dynamics Simulations (e.g., Dynamic Behavior of Ligand-Receptor Complexes)
Molecular dynamics (MD) simulations are a computational technique used to simulate the dynamic behavior of molecular systems, such as ligand-receptor complexes, over time. nih.gov, glycoforum.gr.jp Unlike static docking studies, MD simulations provide insights into the flexibility of both the ligand and the receptor, conformational changes, and the stability of the bound complex under simulated physiological conditions. nih.gov, glycoforum.gr.jp
Similar to docking studies, MD simulations have been performed for (−)cis-khellactone in complex with sEH. nih.gov, researchgate.net, researchgate.net These simulations tracked the binding between (−)cis-khellactone and the catalytic site in sEH, providing detailed information beyond the limitations of molecular docking. nih.gov, researchgate.net The MD simulations showed that the hydroxyl and ketone groups of (−)cis-khellactone maintained a steady distance from Ile363 and Thr360, respectively, suggesting that the binding of cis-khellactone to sEH relies on the movement of the Trp336–Gln384 loop. nih.gov
MD simulations are valuable for understanding the dynamic nature of ligand-receptor interactions and the influence of protein flexibility on binding. mdpi.com, glycoforum.gr.jp While specific MD studies on this compound were not detailed in the search results, the application to the cis isomer indicates that MD simulations could be similarly applied to this compound to study its dynamic interactions with potential biological targets and assess the stability of the resulting complexes.
Density Functional Theory (DFT) Studies (e.g., Conformation and Enantioselectivity)
Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of molecules. DFT calculations can provide insights into various molecular properties, including optimized geometries (conformations), electronic distributions, spectroscopic parameters, and reactivity. researchgate.net, researchgate.net, nih.gov
While direct DFT studies specifically on the conformation or enantioselectivity of this compound were not prominently found in the search results, DFT is a standard tool for studying such properties in organic molecules, including coumarins and lactones. DFT studies have been applied to other coumarin (B35378) derivatives and natural products to determine structural characteristics, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and reaction mechanisms. researchgate.net, researchgate.net, mdpi.com, nih.gov
For this compound, DFT calculations could be used to:
Determine its lowest energy conformers in isolation and in different environments (e.g., implicit solvent models).
Analyze the electronic structure, including partial charges and bond orders, which are relevant for predicting reactivity and interactions.
Calculate spectroscopic properties (e.g., NMR, UV-Vis) to aid in experimental characterization. researchgate.net
Investigate potential reaction pathways or mechanisms involving this compound. researchgate.net
Study the enantioselectivity of reactions leading to the synthesis of this compound, as mentioned in a study on its enantioselective total synthesis which included a computational study (details of the computational method not specified in the abstract). researchgate.net
The application of DFT to similar chiral molecules and coumarin structures suggests its potential for providing fundamental insights into the molecular properties and behavior of this compound.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational approaches that aim to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. researchgate.net, semanticscholar.org, mdpi.com By developing QSAR models, researchers can predict the activity of new compounds based on their structures and identify the key structural features that are important for activity. semanticscholar.org
QSAR studies have been conducted on various coumarin derivatives, including khellactone derivatives, in the context of different biological activities such as anti-HIV activity and antifungal activity. newsama.com, sci-hub.se, researchgate.net, mdpi.com, researchgate.net These studies often employ both classic (2D) QSAR and three-dimensional (3D) QSAR approaches. newsama.com, sci-hub.se, semanticscholar.org
The application of QSAR to khellactone derivatives indicates that this methodology is relevant for understanding the structural determinants of their biological effects. While specific QSAR models focused solely on this compound were not detailed, this compound would be included in a dataset of khellactone derivatives for such studies. QSAR models can correlate various molecular descriptors (e.g., electronic, steric, hydrophobic) with biological activity data (e.g., IC50, EC50 values). sci-hub.se, semanticscholar.org
Metabolism and Pharmacokinetic Studies Preclinical in Vitro and in Vivo Models
Elucidation of Metabolic Pathways
The metabolism of trans-Khellactone, a naturally occurring coumarin (B35378), has been investigated in preclinical in vitro and in vivo models. These studies have revealed several key metabolic pathways that contribute to its biotransformation. The primary routes of metabolism include stepwise hydrolysis, intramolecular acyl migration, glucuronidation, and stepwise oxidation. These processes are primarily mediated by carboxylesterases, UDP-glucuronosyltransferases (UGTs), and Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily. nih.govsemanticscholar.org
Stepwise Hydrolysis
Stepwise hydrolysis represents a principal metabolic pathway for khellactone (B107364) derivatives like this compound. nih.govsemanticscholar.orgnih.gov This process involves the cleavage of ester bonds within the molecule. For khellactone derivatives that possess acyloxy groups at the C-3' and C-4' positions, hydrolysis can occur sequentially, leading to the formation of corresponding alcohol and carboxylic acid metabolites. nih.gov This enzymatic reaction increases the polarity of the compound, facilitating its subsequent elimination from the body. nih.gov
Intramolecular Acyl Migration
Intramolecular acyl migration is another identified metabolic pathway for khellactone derivatives. nih.govsemanticscholar.orgresearchgate.net This reaction involves the transfer of an acyl group from one position to another within the same molecule. nih.govrsc.org In the context of khellactone derivatives, this can result in the conversion between different ester isomers. researchgate.net This process can be influenced by the pH of the biological environment and can occur spontaneously or be enzyme-catalyzed. nih.govuq.edu.au
Glucuronidation
Glucuronidation is a significant Phase II metabolic conjugation reaction for coumarins and has been identified as a metabolic pathway for khellactone derivatives. nih.govsemanticscholar.orgresearchgate.net This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uef.fiuef.finih.gov The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the parent compound, which aids in its renal and biliary excretion. uef.finih.gov For coumarins, glucuronidation typically occurs at hydroxyl groups. uef.fi
| Metabolic Pathway | Enzyme Family | Effect on Compound |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Increases water solubility for excretion |
Stepwise Oxidation (e.g., 3-Hydroxylation, 3,4-Epoxidation)
Stepwise oxidation is a key metabolic route for coumarins, including khellactone derivatives. nih.govsemanticscholar.orgresearchgate.net Prominent oxidative pathways for the coumarin scaffold include 3-hydroxylation and 3,4-epoxidation. semanticscholar.orgresearchgate.netnih.gov These reactions are primarily catalyzed by Cytochrome P450 enzymes. semanticscholar.orgresearchgate.netnih.gov The introduction of a hydroxyl group or the formation of an epoxide intermediate makes the molecule more susceptible to subsequent Phase II conjugation reactions, such as glucuronidation. nih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP3A, CYP3A4)
Cytochrome P450 (CYP) enzymes, particularly those from the CYP3A family, play a crucial role in the oxidative metabolism of coumarins and their derivatives. nih.govsemanticscholar.orgresearchgate.netresearchgate.net Studies have demonstrated that CYP3A4 is a primary enzyme involved in the metabolism of many coumarin-based compounds. nih.govresearchgate.net These enzymes are responsible for catalyzing reactions such as hydroxylation and epoxidation on the coumarin ring structure. researchgate.netnih.gov The metabolic activity of CYP3A enzymes can significantly influence the pharmacokinetic profile of coumarin derivatives. mdpi.com
| Enzyme | Metabolic Reaction | Substrate Class |
| CYP3A | Oxidation (e.g., 3-hydroxylation, 3,4-epoxidation) | Coumarins |
| CYP3A4 | Oxidation | Coumarins |
Carboxylesterase(s)-Mediated Hydrolysis
The hydrolysis of ester-containing compounds like this compound and its derivatives is significantly mediated by carboxylesterases. nih.govsemanticscholar.orgresearchgate.net These enzymes are ubiquitously distributed in the body, with high concentrations in the liver, intestine, and blood. nih.govnih.gov Carboxylesterases catalyze the hydrolysis of ester bonds, leading to the formation of a carboxylic acid and an alcohol, which are generally more polar and readily excreted. nih.govmdpi.com This enzymatic hydrolysis is a key step in the metabolic clearance of many ester-containing drugs and xenobiotics. nih.govwikipedia.org
In Vivo Pharmacokinetic Profiles (Preclinical Animal Models)
Current research indicates that this compound is often identified as a primary metabolite in preclinical models following the administration of khellactone-containing compounds, such as those found in Peucedani Radix extracts. nih.gov The pharmacokinetic properties of khellactone derivatives, in general, are characterized by low bioavailability, which is attributed to their low metabolic stability. nih.gov
Rat Plasma Analysis
Detailed pharmacokinetic parameters for this compound when administered as an isolated compound in rats are not extensively documented in publicly available literature. Studies have predominantly focused on its detection as a metabolite of other khellactone derivatives. For instance, after oral administration of Peucedani Radix extract to rats, (+)-trans-khellactone has been identified as one of the main components in the plasma. nih.gov
General pharmacokinetic studies on khellactone derivatives in rats have revealed a short mean residence time (MRT), typically less than 7 hours, and a time to reach maximum plasma concentration (Tmax) of under 2 hours. nih.gov The half-life (t1/2) for most of these parent compounds is generally less than 200 minutes. nih.gov However, specific values for this compound are not provided in these overarching reviews.
Interactive Table: General Pharmacokinetic Parameters for Khellactone Derivatives in Rats
| Parameter | Typical Value Range | Notes |
| Bioavailability | < 26% | Attributed to low metabolic stability |
| MRT0–t (h) | < 7 | For parent khellactone derivatives |
| t1/2 (min) | < 200 | For parent khellactone derivatives |
| Tmax (h) | < 2 | For parent khellactone derivatives |
This table represents generalized data for khellactone derivatives and not specifically for this compound.
Enantioselective Pharmacokinetic Profiles
The stereochemistry of a molecule can significantly influence its pharmacokinetic behavior. In the case of this compound, which possesses chiral centers, its enantiomers may exhibit different absorption, distribution, metabolism, and excretion profiles. While the presence of (+)-trans-khellactone as a diastereoisomer of cis-khellactone enantiomers has been noted in rat plasma, a comparative pharmacokinetic analysis of (+)-trans-khellactone and (-)-trans-khellactone is not detailed in the available scientific literature. nih.gov The study of enantioselective pharmacokinetics is critical as different enantiomers of a drug can have varied pharmacological activities and toxicological profiles.
Metabolite Identification and Characterization
The metabolism of khellactone derivatives, including this compound, is a key factor in their low bioavailability. The primary metabolic pathways that have been identified for this class of compounds are hydrolysis, oxidation, acyl migration, and glucuronidation. nih.gov These biotransformation processes are primarily mediated by carboxylesterases and cytochrome P450 enzymes. nih.gov
Future Research Directions and Preclinical Therapeutic Potential
Development of Improved and Sustainable Synthetic Methodologies
The accessibility of trans-khellactone and its analogs is crucial for comprehensive preclinical evaluation and potential drug development. Current synthesis methods include natural extraction from plants like Ammi visnaga and total synthesis. smolecule.com While natural extraction provides the compound, total synthesis offers greater control over yield, purity, and the production of specific enantiomers.
Future research aims to enhance the sustainability and efficiency of these synthetic approaches. This includes exploring more environmentally benign catalysts and reaction conditions, such as catalyst-free multicomponent reactions in aqueous media. researchgate.netresearchgate.net Further development in catalytic asymmetric synthesis is also an active area. uea.ac.uk Improving synthetic methodologies will not only ensure a reliable supply of this compound and its derivatives but also facilitate the creation of novel analogs for structure-activity relationship studies.
Further Elucidation of Mechanism-Based Drug Discovery
Understanding the precise molecular mechanisms underlying the observed biological activities of this compound and its derivatives is fundamental for rational drug design and development. These compounds have demonstrated a range of activities, including potential effects against HIV, hypertension, and inflammation. sci-hub.senih.govcapes.gov.brresearchgate.netmdpi.com
Mechanism-based drug discovery efforts are focused on detailing how khellactone (B107364) derivatives interact with biological targets. For instance, some derivatives have shown a unique mechanism of anti-HIV activity by inhibiting the production of double-stranded viral DNA from a single-stranded intermediate, distinct from conventional reverse transcriptase inhibitors. mdpi.comscispace.comfrontiersin.org Khellactone derivatives have also shown promise in reversing P-glycoprotein-mediated multidrug resistance, suggesting a mechanism involving the downregulation of P-glycoprotein expression. sci-hub.semdpi.com Additionally, some derivatives exhibit calcium channel antagonistic activity. sci-hub.semdpi.comnih.gov
Advanced techniques like molecular docking and dynamics simulations are being employed to provide insights into the binding interactions of khellactone derivatives with potential targets. For example, studies on cis-khellactone's interaction with soluble epoxide hydrolase (sEH) suggest it acts as a competitive inhibitor by binding to the enzyme's active site. nih.gov Continued research in this area will help pinpoint key molecular interactions and pathways influenced by these compounds, paving the way for the design of more potent and selective therapeutic agents.
Exploration of Novel Molecular Targets
Given the diverse biological activities attributed to this compound and its derivatives, the exploration of novel molecular targets beyond those already identified is a critical area for future research. The furanocoumarin core structure is known to interact with various biological molecules. ontosight.ai
Beyond their reported effects on HIV, cancer, and cardiovascular diseases, khellactone derivatives may exert their effects through modulation of previously unexplored targets. nih.govcapes.gov.br Specific derivatives have demonstrated potent inhibitory effects on telomerase, an enzyme implicated in cancer cell proliferation. sci-hub.se Their anti-inflammatory potential may involve targets related to the inhibition of sEH and the modulation of pro-inflammatory cytokine production. nih.gov
Identifying novel targets can lead to the discovery of new therapeutic applications and provide a more complete understanding of the pharmacological profile of this compound. Techniques such as target deconvolution, phenotypic screening, and the integration of multi-omics data are valuable approaches for uncovering these new interactions. ak-tyagi.com
Optimization of Pharmacodynamic and Pharmacokinetic Properties
A significant challenge in the preclinical development of khellactone derivatives is their pharmacokinetic profile, particularly their metabolic stability and oral bioavailability. Extensive metabolism, primarily through hydrolysis, oxidation, acyl migration, and glucuronidation mediated by enzymes like carboxylesterases, CYP3A, and UGTs, can lead to poor oral bioavailability. researchgate.netmdpi.comnih.gov While high lipophilicity can favor absorption, it can also contribute to low metabolic stability. mdpi.comnih.gov
Strategies to enhance metabolic stability are being investigated, including structural modifications like the introduction of functional groups such as the cyanomethyl group in certain derivatives. nih.gov Borrowing insights from the optimization of other compound classes, approaches like hydroxymethylation could potentially be explored to improve pharmacokinetic properties. frontiersin.org Preclinical PK studies, often employing advanced analytical techniques, are essential for characterizing the absorption, distribution, metabolism, and excretion of this compound and its metabolites, including the assessment of enantioselective pharmacokinetics due to the presence of chiral centers. nih.govum.edu.monih.gov Integrating preclinical PK/PD data is crucial for making informed decisions in drug design and candidate selection. sygnaturediscovery.com
Rational Design of New Khellactone Derivatives
The rational design of new khellactone derivatives is an ongoing effort aimed at developing compounds with improved potency, selectivity, and pharmacokinetic profiles. This process is guided by a deep understanding of structure-activity relationships (SAR) and structure-metabolism relationships. sci-hub.senih.govcapes.gov.brresearchgate.netmdpi.comscispace.comnih.gov
Extensive structural modifications have been performed on the khellactone scaffold to identify key features responsible for desired biological activities and favorable ADME properties. researchgate.netmdpi.com Rational design leverages the knowledge that specific structural elements and substituents can significantly impact activity and metabolic fate. sci-hub.semdpi.comscispace.comnih.gov The trans configuration around the double bond is recognized as contributing to biological activity. smolecule.com
Future design efforts may involve the creation of hybrid molecules that combine the khellactone scaffold with other pharmacologically active moieties to achieve enhanced or multi-targeted effects. researchgate.net High-throughput synthesis techniques, such as multicomponent reactions, can facilitate the rapid generation of diverse libraries of khellactone analogs for screening. researchgate.net The goal of rational design is to create novel derivatives with optimized properties that address the limitations of the parent compound and existing analogs, ultimately leading to the identification of promising drug candidates.
Integration of Advanced In Vitro and Computational Models in Preclinical Drug Development
The integration of advanced in vitro models and computational techniques is transforming preclinical drug development for compounds like this compound, enabling more efficient screening, prediction, and understanding of their properties. In silico methods, including computational chemistry and machine learning, are widely used for predicting various drug properties in the preclinical stage, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. frontiersin.orgbiorxiv.org
Computational models play a vital role in filtering large compound libraries based on physicochemical properties relevant to "druggability". pharmafeatures.com Molecular docking and dynamics simulations provide valuable insights into the interactions between khellactone derivatives and their potential biological targets at an atomic level. nih.govbeilstein-journals.org
Advanced in vitro assays are essential for experimentally determining PK/PD properties, metabolic stability, and clearance rates. sygnaturediscovery.compharmafeatures.com The data generated from in vitro studies are increasingly used for in vitro to in vivo extrapolation (IVIVE) to predict human pharmacokinetics and reduce the reliance on animal models. sygnaturediscovery.combiorxiv.org Physiologically based pharmacokinetic (PBPK) models are also employed for mechanistic predictions of ADME, optimal dosing, and potential drug-drug interactions. frontiersin.orgbiorxiv.org
The integration of multi-omics data with computational approaches holds promise for a more comprehensive understanding of disease mechanisms and the identification of novel targets for khellactone derivatives. ak-tyagi.com Furthermore, the development and utilization of advanced in vitro models, such as 3D bioprinted tissues and organ-on-a-chip systems, offer more physiologically relevant platforms for preclinical testing, potentially improving the predictability of in vivo outcomes. ak-tyagi.com By combining the strengths of computational modeling and advanced in vitro techniques, researchers can accelerate the preclinical evaluation of this compound derivatives and prioritize the most promising candidates for further development.
Q & A
Q. What are the primary natural sources of trans-Khellactone, and what methodologies are recommended for its isolation and purification?
this compound is a coumarin derivative primarily isolated from Peucedanum praeruptorum roots using techniques like column chromatography, preparative TLC, or HPLC. Ethanol or methanol extraction followed by solvent partitioning is common. Spectral analysis (NMR, MS) and comparison with literature data are critical for confirming identity . For reproducibility, experimental protocols should specify solvent systems, temperature, and purification steps, as outlined in standardized reporting guidelines .
Q. How can researchers validate the structural identity of this compound in novel plant sources?
Structural validation requires a combination of spectroscopic methods:
- NMR (1H, 13C, DEPT, and 2D experiments like COSY and HMBC) to confirm skeletal structure and substituents.
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight.
- X-ray crystallography (if crystalline) for absolute configuration. Cross-referencing with databases (e.g., SciFinder, Reaxys) and published spectral data is essential. Newly isolated compounds must include purity assessments (HPLC, melting point) .
Advanced Research Questions
Q. What experimental strategies are effective for elucidating the biosynthetic pathway of this compound in plant systems?
Advanced approaches include:
- Isotopic labeling studies to trace precursor incorporation (e.g., phenylalanine or acetate).
- Transcriptomic and metabolomic profiling of plant tissues to identify biosynthetic genes and intermediates.
- Heterologous expression of candidate genes in microbial systems (e.g., E. coli or yeast) to validate enzymatic steps. Statistical validation of pathway hypotheses requires integration of kinetic data and computational modeling (e.g., weighted correlation network analysis) .
Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?
Discrepancies may arise from variations in assay conditions, compound purity, or cell models. Mitigation strategies include:
- Standardized bioassays (e.g., ISO-certified protocols for antioxidant or anti-inflammatory activity).
- Dose-response validation across multiple cell lines or in vivo models.
- Meta-analysis of existing data to identify confounding variables (e.g., solvent effects, incubation time). Transparent reporting of negative results and methodological limitations is critical .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?
- HPLC-DAD or UPLC-QTOF-MS for high sensitivity and specificity.
- Validation parameters (linearity, LOD/LOQ, recovery rates) per ICH guidelines.
- Internal standards (e.g., structurally similar coumarins) to correct for matrix effects. For pharmacokinetic studies, LC-MS/MS with MRM mode is preferred for plasma/tissue samples .
Q. What are the key methodological challenges in synthesizing this compound analogs with enhanced bioactivity?
Challenges include:
- Regioselective functionalization of the coumarin core (e.g., avoiding side reactions at C-3 or C-4).
- Stereochemical control during lactone ring formation.
- Scalability of multi-step syntheses (e.g., Mitsunobu reactions or photochemical cyclization). Computational tools (e.g., DFT for transition-state analysis) and high-throughput screening can optimize reaction conditions .
Methodological and Theoretical Considerations
Q. How can ethnopharmacological studies on this compound-producing plants be designed to align with modern pharmacological standards?
- Ethnobotanical data collection : Structured interviews with Indigenous communities, cross-validated with herbarium records.
- Bioactivity-guided fractionation to isolate this compound and rule out synergistic compounds.
- Mechanistic studies (e.g., target-based assays for enzyme inhibition) to link traditional uses to molecular pathways. Ethical guidelines for benefit-sharing and intellectual property must be followed .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic and toxicity profiles?
- Molecular docking (AutoDock, Glide) to predict target binding (e.g., COX-2 or CYP450 enzymes).
- QSAR models trained on coumarin datasets to estimate ADMET properties.
- MD simulations to assess metabolic stability in liver microsomes. Experimental validation using in vitro assays (e.g., Caco-2 permeability, Ames test) is mandatory .
Q. How should researchers design studies to evaluate this compound’s potential synergistic effects with other phytochemicals?
- Fractional inhibitory concentration (FIC) index or isobologram analysis for quantifying synergy.
- Omics integration (transcriptomics/proteomics) to identify pathway crosstalk.
- In vivo combination studies with rigorous controls (e.g., single-agent vs. co-administration). Statistical frameworks like Bliss independence or Loewe additivity models are recommended .
Data Reporting and Reproducibility
Q. What criteria should be prioritized when evaluating the credibility of this compound-related studies?
- Experimental rigor : Sample size justification, blinding, and replication details.
- Data transparency : Raw datasets, spectral files, and code for computational analyses in supplementary materials.
- Conflict of interest disclosures : Funding sources and author affiliations.
Studies failing to address these should be interpreted cautiously, with replication attempts encouraged .
Q. How can researchers enhance the reproducibility of this compound extraction protocols?
- Detailed metadata : Plant voucher numbers, geographic origin, and harvest time.
- Step-by-step protocols in supplementary files, including equipment brands and software versions.
- Inter-lab validation through collaborative studies.
Journals like Beilstein Journal of Organic Chemistry mandate such details for experimental sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
